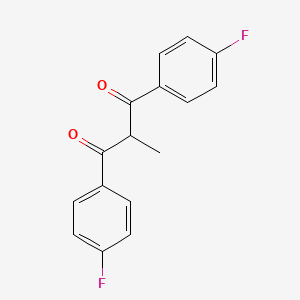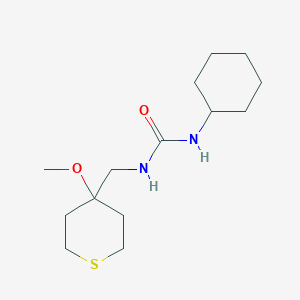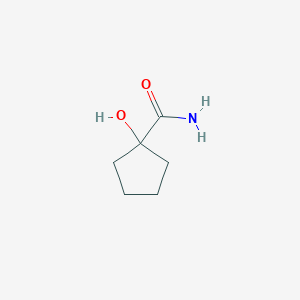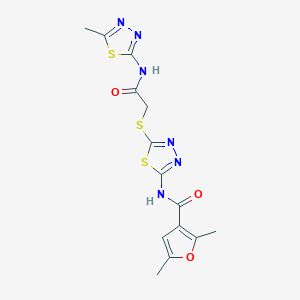
2-(3-(tert-Butoxy)-2,2-dimethylcyclobutyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tert-butoxy-related compounds involves stable precursors and intermediates. For instance, a stable precursor of lithiated cyclopropenone acetal was used in the practical synthesis of cysteine proteinase inhibitors, indicating that tert-butoxy groups can be incorporated into complex molecules for pharmaceutical applications . Additionally, the synthesis of orthogonally protected boronic acid analogs of amino acids, which include tert-butoxy groups, suggests that these groups can be used in the synthesis of compounds with potential biological activity .
Molecular Structure Analysis
The molecular structure of tert-butoxy-related compounds often includes stabilizing intramolecular interactions. For example, a zwitterionic compound with a tert-butoxy group was found to be stabilized by an intramolecular six-membered N—H⋯O hydrogen bond . This indicates that the tert-butoxy group can be part of a compound that forms stable zwitterionic structures with specific intramolecular hydrogen bonding patterns.
Chemical Reactions Analysis
The chemical reactivity of compounds with tert-butoxy groups can vary. A cyclodimerization reaction of a compound with tert-butoxy groups was observed upon heating, leading to a mixture of isomeric lactone-acids . This suggests that tert-butoxy-containing compounds can undergo specific cyclization reactions under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butoxy-related compounds can be characterized using various analytical techniques. For instance, the use of gas chromatography-mass spectrometry (GC-MS) for the determination of 2-butoxyacetic acid, a metabolite of 2-butoxyethanol, demonstrates the ability to separate and detect compounds with tert-butoxy groups . The electron-withdrawing character of the tert-butylaminoxyl group in alpha-substituted acetic acids was also investigated, showing that these groups can influence the acid-dissociation equilibria of the compounds .
Wissenschaftliche Forschungsanwendungen
Radical Initiation and Polymer Synthesis
2-(3-(tert-Butoxy)-2,2-dimethylcyclobutyl)acetic acid is related to tert-butyl peracetate, a compound known for its role as a radical initiator, often used in the presence of a metal catalyst or photoactivator. It serves as a free radical initiator for polymer synthesis, highlighting its significance in the development of polymer materials with tailored properties (Powell, 2012).
Chemiluminescence Research
Research involving the singlet oxygenation of tert-butyl-substituted compounds has led to the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, which exhibit base-induced chemiluminescence. This property is crucial for applications in analytical chemistry, where chemiluminescence serves as a sensitive detection method (Watanabe et al., 2010).
Organic Synthesis and Catalysis
The synthesis of 1,3-dioxin-4-one derivatives from tert-butyl esters of β-keto acids demonstrates the versatility of tert-butyl-substituted compounds in organic synthesis. These derivatives are crucial intermediates for the preparation of various organic compounds, highlighting their importance in synthetic organic chemistry (Sato et al., 1983).
Coordination Chemistry and Model Complexes
Bis(3,5-dialkylpyrazol-1-yl)acetic acids, structurally similar to 2-(3-(tert-Butoxy)-2,2-dimethylcyclobutyl)acetic acid, have been studied for their coordination properties towards metal ions such as Zn(II) and Fe(II). These studies provide insight into the design of model complexes for enzymatic active sites, contributing to our understanding of enzyme function and facilitating the development of biomimetic catalysts (Beck et al., 2001).
Protective Group Chemistry in Organic Synthesis
The tert-butyldimethylsilyl group is widely used to protect hydroxyl groups during organic synthesis. The stability and ease of removal of this protective group make it invaluable for the synthesis of complex organic molecules, including prostaglandins, highlighting the role of tert-butyl-substituted compounds in facilitating synthetic strategies (Corey & Venkateswarlu, 1972).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-11(2,3)15-9-6-8(7-10(13)14)12(9,4)5/h8-9H,6-7H2,1-5H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBFZAVQBZMIDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1OC(C)(C)C)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(tert-Butoxy)-2,2-dimethylcyclobutyl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,3-Dimethyl-2-oxaspiro[4.5]decan-8-one](/img/structure/B2541282.png)


![(4-Bromothiophen-2-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2541285.png)


![1-Morpholino-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2541289.png)
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)butanamide](/img/structure/B2541290.png)
![(E)-(2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-ylidene)hydrazine](/img/structure/B2541292.png)
![2-cyano-N'-{(1E)-1-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]ethylidene}acetohydrazide](/img/structure/B2541299.png)